molecular formula C8H9NOS B13994522 1-(Pyridin-2-ylsulfanyl)propan-2-one CAS No. 3166-26-5

1-(Pyridin-2-ylsulfanyl)propan-2-one

Cat. No.: B13994522
CAS No.: 3166-26-5
M. Wt: 167.23 g/mol
InChI Key: RSDVVSQQCVSWNC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C8H9NOS It is characterized by a pyridine ring attached to a propan-2-one moiety via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-ylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-mercaptopyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-2-ylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfanyl)propan-2-one involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical pathways. The pyridine ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)propan-2-one: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    1-(Pyridin-2-ylsulfanyl)ethanone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    2-(Pyridin-2-ylthio)acetone: Another analog with different reactivity due to the position of the sulfanyl group.

Uniqueness

1-(Pyridin-2-ylsulfanyl)propan-2-one is unique due to the presence of both the pyridine ring and the sulfanyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

3166-26-5

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-pyridin-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C8H9NOS/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3

InChI Key

RSDVVSQQCVSWNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC=N1

Origin of Product

United States

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